Methyl 2-bromo-6-fluoro-3-iodobenzoate
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Overview
Description
Methyl 2-bromo-6-fluoro-3-iodobenzoate is an organofluorine compound with the molecular formula C8H5BrFIO2 and a molecular weight of 358.93 g/mol . This compound is characterized by the presence of bromine, fluorine, and iodine atoms attached to a benzoate ester, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-bromo-6-fluoro-3-iodobenzoate can be synthesized through a multi-step process involving the bromination, fluorination, and iodination of a benzoate ester. The typical synthetic route involves:
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using automated reactors to ensure precise control over reaction conditions. The process includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-bromo-6-fluoro-3-iodobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine, fluorine, or iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form carbon-carbon bonds.
Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium azide or potassium cyanide in polar aprotic solvents.
Suzuki-Miyaura Coupling: Palladium catalysts with boronic acids in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products
Substitution: Formation of azido or cyano derivatives.
Coupling: Formation of biaryl compounds.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Methyl 2-bromo-6-fluoro-3-iodobenzoate is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of complex organic molecules.
Pharmaceutical Research: As a building block for the development of potential drug candidates.
Material Science: In the synthesis of fluorinated materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 2-bromo-6-fluoro-3-iodobenzoate in chemical reactions involves the activation of the bromine, fluorine, or iodine atoms, which can undergo substitution or coupling reactions. The molecular targets and pathways depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-bromo-2-iodobenzoate: Similar structure but lacks the fluorine atom.
Methyl 6-bromo-3-fluoro-2-iodobenzoate: Similar structure but with different positions of the substituents.
Uniqueness
Methyl 2-bromo-6-fluoro-3-iodobenzoate is unique due to the specific arrangement of bromine, fluorine, and iodine atoms, which provides distinct reactivity and selectivity in chemical reactions compared to its analogs.
Properties
IUPAC Name |
methyl 2-bromo-6-fluoro-3-iodobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFIO2/c1-13-8(12)6-4(10)2-3-5(11)7(6)9/h2-3H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBJHHPFNUVSRAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1Br)I)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFIO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.93 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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